molecular formula C28H40NP B572840 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline CAS No. 1219080-77-9

2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline

Cat. No. B572840
M. Wt: 421.609
InChI Key: MILNYLCUWRWYBI-UHFFFAOYSA-N
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Description

The compound seems to be a phosphine derivative with adamantyl groups. Adamantyl is a bulky substituent derived from adamantane . Phosphines are commonly used as ligands in the field of organometallic chemistry .


Molecular Structure Analysis

The molecular structure of these types of compounds typically involves a phosphorus atom bonded to two adamantyl groups and an additional group .


Chemical Reactions Analysis

Phosphines are known to act as ligands in various metal-catalyzed reactions . They can participate in cross-coupling reactions such as the Heck and Suzuki reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, “Butyldi-1-adamantylphosphine” is a solid and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Catalyst in Cross-Coupling Reactions : This compound, identified as L2 in a study by Lundgren, Sappong-Kumankumah, and Stradiotto (2010), was used in Buchwald-Hartwig amination. It served as an efficient and versatile catalyst for the cross-coupling of aryl and heteroaryl chlorides with a range of amine substrates, showing excellent functional group tolerance and chemoselectivity (Lundgren, Sappong-Kumankumah, & Stradiotto, 2010).

  • Utilization in Pd-Catalyzed Cross-Coupling Reactions : Lundgren (2014) also describes the compound as a ligand used in palladium-catalyzed cross-coupling reactions, emphasizing its solubility in polar organic solvents and its storage stability (Lundgren, 2014).

  • Application in Synthesis of Novel Adamantyl Derivatives : Petrović Peroković, Prugovečki, and Car (2013) synthesized new potentially bioactive adamantyl derivatives, highlighting the versatility of adamantane-based compounds in drug development (Petrović Peroković, Prugovečki, & Car, 2013).

  • Investigation in DNA Adduct Formation : Gonçalves, Beland, and Marques (2001) studied the formation of DNA adducts by 2,6-dimethylaniline, a related compound, which provides insights into the metabolic activation and potential carcinogenicity of similar aromatic amines (Gonçalves, Beland, & Marques, 2001).

  • Exploration in Molecular Docking Studies : Al-Wahaibi et al. (2019) explored the molecular structure and properties of an adamantane derivative, assessing its potential as a chemotherapeutic agent through molecular docking studies, indicating a broader scope for such compounds in pharmaceutical applications (Al-Wahaibi et al., 2019).

  • Synthesis of Fluorescent Neuroprotective Agents : Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines, demonstrating their neuroprotective activity and potential applications in neurological assay development (Joubert, van Dyk, Green, & Malan, 2011).

  • Development of Adamantyl-Based Ester Derivatives : Kumar et al. (2015) synthesized adamantyl-based ester derivatives, emphasizing their importance in treatments for neurological conditions and type-2 diabetes, as well as their anti-viral capabilities (Kumar et al., 2015).

Safety And Hazards

These compounds can pose safety hazards. For example, “Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine” is classified as a skin corrosive/irritant and can cause severe skin burns and eye damage .

Future Directions

The use of bulky phosphine ligands in organometallic chemistry is a topic of ongoing research. They can influence the selectivity of reactions and enable new transformations .

properties

IUPAC Name

2-[bis(1-adamantyl)phosphanyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40NP/c1-29(2)25-5-3-4-6-26(25)30(27-13-19-7-20(14-27)9-21(8-19)15-27)28-16-22-10-23(17-28)12-24(11-22)18-28/h3-6,19-24H,7-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILNYLCUWRWYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669906
Record name 2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline

CAS RN

1219080-77-9
Record name 2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1219080-77-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
1
Citations
KH Chung - 2012 - theses.lib.polyu.edu.hk
Palladium-catalyzed amination is a powerful tool for synthesizing nitrogen containing compounds in material science, pharmaceuticals as well as organic synthesis. Our research group …
Number of citations: 2 theses.lib.polyu.edu.hk

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